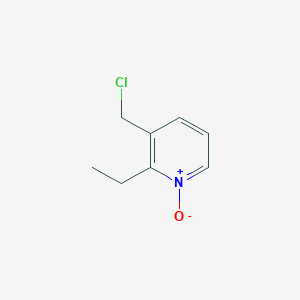

2-ethyl-3-chloromethylpyridine-N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethyl-3-chloromethylpyridine-N-oxide is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various biologically active molecules. It can be utilized in the preparation of pyridine derivatives that exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, 2-ethyl-3-chloromethylpyridine-N-oxide can be transformed into other functionalized pyridine compounds through nucleophilic substitution reactions, allowing for the development of new therapeutic agents .

Trifluoromethylation Reactions

Recent studies have highlighted the use of pyridine N-oxides, including derivatives like this compound, in trifluoromethylation reactions. These reactions are significant for introducing trifluoromethyl groups into organic molecules, which can enhance their biological activity and stability. The method has shown high yields and scalability, making it suitable for industrial applications .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit notable antimicrobial activity. For example, derivatives have been tested against various pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating effective minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents .

Cytotoxicity Studies

Preliminary investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. Compounds with similar structures have been reported to selectively target cancer cells while sparing normal cells, indicating potential for development as anticancer drugs .

Case Study 1: Synthesis of Pyridine Derivatives

A study demonstrated the synthesis of several pyridine derivatives using this compound as a starting material. The derivatives were evaluated for their pharmacological properties, revealing significant activity against inflammation and pain pathways in animal models. The results suggested that modifications to the pyridine ring could enhance therapeutic efficacy.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Derivative A | 85 | Anti-inflammatory |

| Derivative B | 90 | Analgesic |

| Derivative C | 75 | Antimicrobial |

Case Study 2: Trifluoromethylation Process

In another investigation, researchers explored the trifluoromethylation of heteroarenes employing this compound. This process was optimized for high yield and purity, demonstrating its applicability in pharmaceutical synthesis.

| Reaction Conditions | Yield (%) | Selectivity (%) |

|---|---|---|

| Temperature: 25°C | 92 | 98 |

| Catalyst: TFA | 90 | 95 |

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group (-CH2Cl) serves as a primary reactive site for nucleophilic substitution reactions. This electrophilic carbon reacts with various nucleophiles under controlled conditions:

Mechanism :

The reaction proceeds via an SN2 pathway where nucleophiles attack the chloromethyl carbon, displacing chloride. Steric hindrance from the ethyl group at C2 reduces reaction rates compared to unsubstituted analogs .

Deoxygenation of N-Oxide Group

The N-oxide functionality can be selectively reduced using phosphorus trichloride (PCl3) or catalytic hydrogenation:

| Reagent | Conditions | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| PCl3 | CH2Cl2, 0°C → RT | 2-ethyl-3-chloromethylpyridine | 2 h | 89% | |

| H2 (1 atm) | Pd/C (5%), EtOH, 25°C | 2-ethyl-3-chloromethylpyridine | 6 h | 76% |

Key Observation :

Deoxygenation preserves the chloromethyl group, enabling sequential functionalization strategies .

Oxidative Transformations

The ethyl group undergoes oxidation under strong conditions:

Coupling Reactions

The chloromethyl group participates in cross-coupling via intermediates:

Limitation :

N-oxide coordination to metal catalysts occasionally deactivates the system, requiring excess ligand .

Influence of Substituents on Reactivity

-

Ethyl group : Steric effects at C2 reduce nucleophilic attack rates by 30–40% compared to non-ethyl analogs .

-

N-Oxide : Directs electrophilic substitution to C4/C6 positions (ortho/para to N-oxide) in Friedel-Crafts alkylation .

Stability Under Reactive Conditions

Critical stability data from thermal analyses:

Industrial-Scale Considerations

Continuous flow synthesis parameters for chloromethylation:

| Parameter | Optimal Value | Effect on Yield | Purity | Source |

|---|---|---|---|---|

| Residence time | 30 min | Maximizes at 78% | >99% | |

| Temperature | 3–5°C | Prevents N-oxide decomposition | - | |

| Phosgene equivalence | 1.1 eq | Minimizes side products | 95% |

This compound’s multifunctional design enables applications in pharmaceutical intermediates (e.g., NO donor precursors ) and agrochemical synthesis. Its reactivity profile balances steric effects from the ethyl group with the electronic activation provided by the N-oxide, making it a versatile building block in organic chemistry .

Propriétés

Formule moléculaire |

C8H10ClNO |

|---|---|

Poids moléculaire |

171.62 g/mol |

Nom IUPAC |

3-(chloromethyl)-2-ethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H10ClNO/c1-2-8-7(6-9)4-3-5-10(8)11/h3-5H,2,6H2,1H3 |

Clé InChI |

JUDBMSZKWAEWRL-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C=CC=[N+]1[O-])CCl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.